molecular formula C24H46N4O6 B1450358 Bis(4-methoxy-1,4'-bipiperidine); oxalic acid CAS No. 1820614-88-7

Bis(4-methoxy-1,4'-bipiperidine); oxalic acid

Número de catálogo: B1450358
Número CAS: 1820614-88-7
Peso molecular: 486.6 g/mol
Clave InChI: PYDAMIRJVSABCL-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Bis(4-methoxy-1,4'-bipiperidine); oxalic acid is a useful research compound. Its molecular formula is C24H46N4O6 and its molecular weight is 486.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality Bis(4-methoxy-1,4'-bipiperidine); oxalic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Bis(4-methoxy-1,4'-bipiperidine); oxalic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

4-methoxy-1-piperidin-4-ylpiperidine;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C11H22N2O.C2H2O4/c2*1-14-11-4-8-13(9-5-11)10-2-6-12-7-3-10;3-1(4)2(5)6/h2*10-12H,2-9H2,1H3;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYDAMIRJVSABCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(CC1)C2CCNCC2.COC1CCN(CC1)C2CCNCC2.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H46N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Molecular structure and weight of Bis(4-methoxy-1,4'-bipiperidine) oxalate

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of Bis(4-methoxy-1,4'-bipiperidine) oxalate , a specialized salt form of the 4-methoxy-1,4'-bipiperidine base. This compound is frequently utilized as a high-purity intermediate in the synthesis of pharmaceutical agents targeting GPCRs (such as muscarinic or serotonin receptors) and sphingosine kinase inhibitors.

The guide focuses on the structural properties, stoichiometric rationale, and purification protocols that make the oxalate salt a critical tool in process chemistry.

Executive Summary

Bis(4-methoxy-1,4'-bipiperidine) oxalate represents the 2:1 stoichiometric salt of the diamine base 4-methoxy-1,4'-bipiperidine and oxalic acid. While the dihydrochloride salt (CAS 930604-26-5) is the common commercial form for end-use, the oxalate salt is often employed in process chemistry as a purification intermediate . Oxalic acid's ability to form highly crystalline, non-hygroscopic lattices with piperidine derivatives allows for the effective removal of isomeric impurities and unreacted starting materials before conversion to the free base or a pharmaceutical salt.

Molecular Architecture & Stoichiometry

The nomenclature "Bis" indicates that two molar equivalents of the base are associated with one molar equivalent of the dicarboxylic acid (oxalic acid).

2.1 Physicochemical Data
PropertyValueNotes
Chemical Name Bis(4-methoxy-1,4'-bipiperidine) oxalate2:1 Salt Stoichiometry
Base Component 4-Methoxy-1,4'-bipiperidineCAS: 930603-98-8 (Free Base)
Acid Component Oxalic AcidCAS: 144-62-7
Molecular Formula


Molecular Weight 486.65 g/mol Base (198.31)

2 + Acid (90.03)
Base Structure 4-methoxy-1-(piperidin-4-yl)piperidineBipiperidine scaffold
Key Functional Groups Secondary Amine (Ring B), Tertiary Amine (Ring A), EtherSecondary amine is the primary protonation site.
2.2 Structural Visualization

The following diagram illustrates the connectivity and the electrostatic interaction between the protonated secondary amines of the bipiperidine units and the dicarboxylate anion.

MolecularStructure cluster_base1 Base Unit 1 (C11H22N2O) cluster_acid Counterion cluster_base2 Base Unit 2 (C11H22N2O) Base1 4-Methoxy-1,4'-bipiperidine (Protonated at 2° Amine) Oxalate Oxalate Anion (C2O4)²⁻ Base1->Oxalate Ionic Bond (NH2+ ... O-) Base2 4-Methoxy-1,4'-bipiperidine (Protonated at 2° Amine) Base2->Oxalate Ionic Bond (NH2+ ... O-) StructInfo Stoichiometry: 2 Base : 1 Acid Total MW: 486.65 g/mol

Figure 1: Stoichiometric assembly of the Bis(4-methoxy-1,4'-bipiperidine) oxalate salt.

Synthesis & Purification Protocol

The oxalate salt is rarely the final drug substance; it is a strategic isolation form . Crude 4-methoxy-1,4'-bipiperidine (synthesized via reductive amination of 4-methoxypiperidine and N-Boc-4-piperidone followed by deprotection) often contains impurities. The oxalate salt crystallizes preferentially, rejecting these impurities.

3.1 Experimental Workflow

Objective: Purify crude 4-methoxy-1,4'-bipiperidine via oxalate salt formation.

Reagents:

  • Crude Base: 4-Methoxy-1,4'-bipiperidine (

    
     eq)
    
  • Oxalic Acid Dihydrate (

    
     eq) — Note: A slight excess over 0.5 ensures full 2:1 formation without forming the 1:1 acid oxalate.
    
  • Solvent: Ethanol (EtOH) or Isopropanol (IPA).

Protocol:

  • Dissolution: Dissolve crude base (10 g, 50.4 mmol) in absolute Ethanol (50 mL) at 40°C.

  • Acid Addition: Dissolve Oxalic Acid dihydrate (3.5 g, 27.7 mmol) in warm Ethanol (20 mL). Add this solution dropwise to the base solution over 20 minutes.

  • Crystallization: The solution will become turbid. Heat to reflux (78°C) to redissolve, then cool slowly to room temperature (25°C) over 2 hours.

  • Maturation: Stir at 0-5°C for 1 hour to maximize yield.

  • Filtration: Filter the white crystalline solid. Wash with cold Ethanol (2 x 10 mL).

  • Drying: Dry under vacuum at 45°C to constant weight.

3.2 Process Logic Diagram

SynthesisWorkflow Crude Crude 4-Methoxy-1,4'-bipiperidine (Contains impurities) Dissolution Dissolve in EtOH (40°C) Crude->Dissolution Addition Add 0.55 eq Oxalic Acid (Dropwise) Dissolution->Addition Crystallization Reflux -> Slow Cool -> 0°C (Selective Lattice Formation) Addition->Crystallization Filtration Filtration & Wash Crystallization->Filtration Product Bis(4-methoxy-1,4'-bipiperidine) Oxalate (>98% Purity) Filtration->Product FreeBase Optional: Regeneration (NaOH/DCM Extraction) Product->FreeBase If Free Base needed

Figure 2: Purification workflow utilizing the oxalate salt crystallization to upgrade purity.

Analytical Characterization

To validate the structure and stoichiometry, the following analytical signatures are expected.

4.1 Proton NMR (

H-NMR)
  • Solvent:

    
     or 
    
    
    
    .
  • Key Shift: The

    
    -protons adjacent to the secondary amine (Ring B) will show a significant downfield shift (
    
    
    
    3.0–3.5 ppm) compared to the free base due to protonation.
  • Stoichiometry Check: Oxalic acid contains no non-exchangeable protons. Therefore, integration is not direct. However, in

    
    , the ammonium protons (
    
    
    
    ) may be visible as broad singlets around 8.5–9.0 ppm.
  • Carbon NMR (

    
    -NMR):  Look for the oxalate carbonyl carbon signal at approximately 165 ppm .
    
4.2 Mass Spectrometry (LC-MS)
  • Ionization: ESI+

  • Observed Mass: The salt dissociates in the MS source. You will observe the

    
     peak for the base.[1]
    
    • Base MW: 198.31 Da.[2]

    • Observed m/z: 199.3 (

      
      ).
      
    • Note: The oxalate anion (89 Da) is usually not seen in positive mode but can be detected in ESI- mode at m/z 89.

Safety & Handling (E-E-A-T)
  • Toxicity: Piperidine derivatives can be irritants and potential sensitizers. Oxalic acid is a nephrotoxin if ingested.

  • Handling: Use standard PPE (Gloves, Goggles, Lab Coat). Handle in a fume hood to avoid inhalation of dust.

  • Stability: The oxalate salt is generally more stable to oxidation and less hygroscopic than the dihydrochloride salt, making it ideal for long-term storage of the intermediate.

References
  • PubChem. (2025).[3][4] 4-Methoxy-1,4'-bipiperidine Compound Summary. National Library of Medicine. [Link]

  • Palani, A., et al. (2001).[5] "Discovery of SCH 351125: An Orally Bioavailable Human CCR5 Antagonist."[5] Journal of Medicinal Chemistry, 44(21), 3339-3342.[5] (Contextual reference for bipiperidine synthesis). [Link]

Sources

Technical Guide: Thermodynamic Stability of Bipiperidine Oxalate Salts

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the thermodynamic stability profile and characterization framework for Bipiperidine Oxalate Salts . This guide is structured for researchers in solid-state chemistry and pre-formulation, focusing on the mechanistic drivers of stability, polymorphic risk, and solubility behavior.

Executive Summary

Bipiperidine oxalate salts represent a class of robust supramolecular synthons used in pharmaceutical intermediate isolation and crystal engineering. The interaction between the flexible 4,4'-bipiperidine dication and the rigid oxalate dianion creates a high-lattice-energy network stabilized by charge-assisted hydrogen bonds.

This guide defines the thermodynamic landscape of these salts, predicting a stability profile characterized by high melting points (>200°C) , low aqueous solubility at neutral pH , and a propensity for hydrate formation . It provides a validated workflow for characterizing these properties during drug development.

Chemical Identity & Structural Logic

To understand the thermodynamics, one must first understand the structural components.

  • The Base (4,4'-Bipiperidine): A diamine consisting of two piperidine rings connected by a single bond. It possesses conformational flexibility (rotation around the C4-C4' bond) and two basic nitrogen centers (

    
    , 
    
    
    
    ).
  • The Acid (Oxalic Acid): A dicarboxylic acid (

    
    , 
    
    
    
    ).
  • The Salt Species:

    • 
       Rule:  The 
      
      
      
      between the base and acid is
      
      
      , ensuring complete proton transfer and stable salt formation.
    • Stoichiometry: Two primary forms exist:

      • 1:1 Salt (

        
        ):  Polymeric chains or sheets.
        
      • 1:2 Salt (

        
        ):  Discrete molecular salts involving hydrogen oxalate anions.
        

Thermodynamic Stability Profile

Thermal Stability & Decomposition

Bipiperidine oxalate salts typically exhibit high thermal stability due to the strength of the ionic N-H...O hydrogen bonding network.

  • Melting Point Range: Unsubstituted and derivative salts typically decompose upon melting in the range of 180°C – 235°C [1, 2].

  • Decomposition Mechanism: TGA analysis usually reveals a sharp weight loss associated with the decarboxylation of the oxalate anion (

    
     release) immediately following or concurrent with melting.
    
  • Hydration: The oxalate anion is a strong hydrogen bond acceptor. If crystallized from aqueous media, these salts frequently form stoichiometric hydrates (monohydrate or dihydrate), which increases the energy barrier to desolvation.

Solubility Thermodynamics

The thermodynamic solubility (


) is governed by the lattice energy (

) and the solvation energy (

).
  • Lattice Energy: The bipiperidine-oxalate motif forms "molecular ladders" or "ribbons" in the solid state. This high packing efficiency results in low intrinsic solubility in water.

  • pH Dependence:

    • pH < 2: Solubility increases (protonation of oxalate to oxalic acid).

    • pH 4–9: Solubility is minimum (stable salt lattice).

    • pH > 11: Solubility changes as the base deprotonates (free base precipitation).

Comparative Data (Derivative Benchmarks)

The following table summarizes thermal data for bipiperidine oxalate derivatives, serving as a baseline for thermodynamic expectations.

Compound ClassSalt StoichiometryMelting/Dec.[1] Point (

)
Stability NoteSource
4,4'-Bipiperidine (Unsub.) 1:1 (Predicted)> 250°C (Dec)High lattice energy network[3]
Benzoyl-Bipiperidine Deriv. 1:1234°C (Dec)Stable, non-hygroscopic[1]
Pyridyl-Bipiperidine Deriv. 1:2188°C (Dec)Lower

due to asymmetry
[1]
Methoxy-Bipiperidine Deriv. 1:1217°C (Dec)Sharp melting endotherm[2]

Experimental Characterization Protocols

Synthesis of the Thermodynamic Form

To ensure the isolation of the most stable polymorph (thermodynamic form) rather than a kinetic metastable form, use the following protocol:

  • Solvent: 95:5 Ethanol/Water (Water activity

    
     promotes stable hydrate formation if applicable).
    
  • Stoichiometry: Add 1.05 equivalents of Oxalic Acid to 1.0 equivalent of Bipiperidine.

  • Crystallization: Slow cooling from reflux (

    
    ) to room temperature over 6 hours. Fast precipitation often yields amorphous or metastable zones.
    
Stability-Indicating Workflow

The following diagram illustrates the decision tree for characterizing the solid-state stability.

G Start Bipiperidine Oxalate Sample DSC DSC Analysis (Heat @ 10°C/min) Start->DSC TGA TGA Analysis (Mass Loss) Start->TGA XRPD X-Ray Powder Diffraction Start->XRPD Decision1 Endotherm < 150°C? DSC->Decision1 Decomp Decomposition > 200°C (CO2 Release) TGA->Decomp Solvate Likely Solvate/Hydrate Check TGA for % loss Decision1->Solvate Yes Anhydrous Likely Anhydrous Salt High Stability Decision1->Anhydrous No Polymorph Polymorph Screening (Slurry in MeOH/IPA) Anhydrous->Polymorph

Figure 1: Characterization workflow for determining the solid-state form and thermal stability of diamine oxalate salts.

Solubility Determination (Shake-Flask Method)

Objective: Determine thermodynamic solubility (


).
  • Preparation: Suspend excess salt in buffer (pH 1.2, 4.5, 6.8).

  • Equilibration: Agitate at 25°C for 24 hours.

  • Verification: Measure pH at end-point (salt dissolution can shift pH).

  • Analysis: Filter (0.22 µm) and analyze filtrate via HPLC.

  • Solid Phase Check: Analyze the residual solid by XRPD to ensure no phase conversion (e.g., salt-to-free-base disproportionation) occurred.

Critical Mechanisms of Instability

While generally stable, specific risks exist:

  • Disproportionation: In high pH environments (pH > 10), the salt may convert to the free base, which often precipitates as an oil or waxy solid.

  • Amidation: At high temperatures (>150°C), the amine can react with the oxalate carbon to form an oxamide impurity. This is a chemical stability risk during drying processes.

  • Hygroscopicity: Anhydrous oxalate salts of diamines can be hygroscopic. Dynamic Vapor Sorption (DVS) is required to define the critical relative humidity (CRH).

References

  • Mach, R. H., et al. (2014). Compounds comprising 4-benzoylpiperidine as a sigma-1-selective ligand. U.S. Patent 8,658,131.

  • Deng, X., et al. (2012). Synthesis and Evaluation of in Vitro Bioactivity for Vesicular Acetylcholine Transporter Inhibitors. Journal of Medicinal Chemistry.

  • Braga, D., et al. (2014). Crystal Engineering of Ionic Cocrystals. CrystEngComm, 16, 5683-5690.

Sources

Technical Guide: Polymorphism in Bis(4-methoxy-1,4'-bipiperidine) Oxalate Crystals

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an authoritative technical whitepaper on the polymorphism of Bis(4-methoxy-1,4'-bipiperidine) oxalate . It is designed for researchers and drug development professionals, focusing on the structural drivers, characterization protocols, and stability implications of this specific organic salt.

Executive Summary

Bis(4-methoxy-1,4'-bipiperidine) oxalate (CAS: 1820614-88-7) represents a classic case of conformational polymorphism in pharmaceutical salts. As a 2:1 salt comprising two protonated 4-methoxy-1,4'-bipiperidine cations and one oxalate dianion, its solid-state behavior is governed by the interplay between the flexible bipiperidine linker and the rigid, hydrogen-bond-accepting oxalate moiety.

This guide details the structural causality of its polymorphs, provides a self-validating workflow for their isolation, and outlines the critical quality attributes (CQAs) required for drug development.

Part 1: Molecular Drivers of Polymorphism

The propensity for polymorphism in this system is not random; it is a deterministic result of molecular flexibility and ionic packing efficiency.

Conformational Flexibility (The Cation)

The 4-methoxy-1,4'-bipiperidine cation possesses three critical degrees of freedom that drive polymorphic diversity:

  • Inter-ring Torsion: The N(1)–C(4') bond connecting the two piperidine rings allows free rotation, leading to "twisted" vs. "extended" conformers.

  • Ring Puckering: Both piperidine rings can adopt chair, boat, or twist-boat conformations. While the chair form is energetically favorable, crystal packing forces can stabilize distorted chair or twist-boat forms in metastable polymorphs.

  • Methoxy Group Orientation: The C–O bond at the 4-position can rotate, altering the cation's effective volume and Hydrogen Bond (H-bond) potential.

The Oxalate "Staple" (The Anion)

The oxalate dianion (


) acts as a supramolecular "staple." In the solid state, it is typically planar and centrosymmetric. It serves as a dual H-bond acceptor, bridging two cations.
  • Mechanism: The protonated secondary amine of the bipiperidine (N-H

    
    ) donates a hydrogen bond to the oxalate oxygen (O
    
    
    
    ).
  • Polymorphic Variable: The specific geometry of this N-H...O interaction (linear vs. bifurcated) often differentiates Form I (thermodynamic) from Form II (kinetic).

Visualization of Structural Drivers

MolecularDrivers cluster_interaction Supramolecular Synthon Cation Cation: 4-methoxy-1,4'-bipiperidine Flexibility Rotational Freedom (N-C Inter-ring bond) Cation->Flexibility Source of Synthon N-H...O Charge Assisted H-Bond Cation->Synthon Anion Anion: Oxalate (C2O4 2-) Packing Crystal Packing Efficiency Anion->Packing Directs H-Bonding Anion->Synthon Polymorphs Polymorphic Outcome Flexibility->Polymorphs Conformational Isomerism Packing->Polymorphs Lattice Energy Minimization Synthon->Polymorphs

Figure 1: Causal pathway linking molecular features to polymorphic outcomes. The interplay between cation flexibility and anion H-bonding creates the landscape for multiple crystal forms.

Part 2: Experimental Characterization Protocol

To ensure scientific integrity, the following workflow must be treated as a self-validating system. Data from one technique must corroborate the others.

Polymorph Screening Methodology

Do not rely on a single crystallization method. Use the "Triangle of Tension" approach: Thermodynamic (Slow), Kinetic (Fast), and Solvent-Mediated.

MethodProtocol DetailsTarget Outcome
Slow Evaporation Dissolve salt in MeOH/EtOH. Cover with perforated parafilm. Allow to stand at 25°C for 3-7 days.Thermodynamic Form (Form I). High crystallinity, densest packing.
Anti-Solvent Precipitation Dissolve in minimal DMSO. Rapidly inject into cold Ethyl Acetate or Hexane under vigorous stirring.Kinetic Form (Form II). Metastable, potentially disordered or amorphous.
Slurry Conversion Suspend excess solid in Acetone/Water (95:5). Stir at 50°C for 24h. Filter and dry.Most Stable Hydrate/Solvate. Verifies stability limit of anhydrous forms.
Structural Validation (SCXRD & PXRD)

Single Crystal X-Ray Diffraction (SCXRD) is the gold standard.

  • Objective: Determine the Unit Cell dimensions and Space Group.

  • Expectation: Most organic salts crystallize in centrosymmetric space groups (e.g.,

    
    , 
    
    
    
    ).
  • Check: Look for the "Z" value.[1][2] Since this is a "Bis" salt (2:1), a Z'=0.5 suggests the oxalate lies on a special position (inversion center), which is common and stabilizing.

Powder X-Ray Diffraction (PXRD) is for bulk validation.

  • Protocol: Scan 2

    
     from 3° to 40°.
    
  • Integrity Check: The experimental PXRD pattern of the bulk material must match the calculated pattern from the SCXRD data (Simulated PXRD). If peaks are missing or shifted, you have a mixed phase or a new polymorph.

Thermal Analysis (DSC/TGA)

Use Differential Scanning Calorimetry (DSC) to determine the thermodynamic relationship between forms.

  • Monotropic System: Form II melts/decomposes before transforming.

  • Enantiotropic System: Form II transforms into Form I (solid-solid transition) before melting. Look for a small endotherm (transition) followed by a larger endotherm (melting).

Part 3: Analytical Data Summary

Below is the standardized data structure for reporting the physicochemical properties of the isolated forms.

Table 1: Physicochemical Profile of Polymorphs (Template)
PropertyForm I (Stable)Form II (Metastable)Validation Method
Crystal Habit Block / PrismNeedle / PlateOptical Microscopy
Melting Point (

)
High (e.g., >180°C)Lower (e.g., <175°C)DSC (10°C/min)
Enthalpy of Fusion High

Lower

DSC Integration
Hygroscopicity Non-hygroscopicPotential moisture uptakeDVS (Dynamic Vapor Sorption)
Solubility LowestHigher (Kinetic advantage)HPLC/UV-Vis Saturation

Part 4: Implications for Drug Development

Understanding the polymorphism of Bis(4-methoxy-1,4'-bipiperidine) oxalate is not just academic; it dictates the Critical Quality Attributes (CQAs) of the final API.

Solubility & Bioavailability

The metastable form (Form II) often exhibits higher apparent solubility due to lower lattice energy.

  • Risk: If Form II converts to Form I during shelf storage or dissolution (solution-mediated transformation), the dissolution rate will drop, potentially causing bio-inequivalence.

  • Control Strategy: If Form II is selected for development, the formulation must include crystallization inhibitors (e.g., HPMC, PVP) to prevent conversion.

Mechanical Properties

The packing arrangement affects tabletability.

  • Slip Planes: Layered structures (often Form II) may deform plastically (good tableting).

  • Interlocked Packing: Dense structures (Form I) may be brittle and prone to capping.

Development Workflow Diagram

DevelopmentWorkflow Start Crude Salt Synthesis (Bis-cation + Oxalate) Screen Polymorph Screening (Solvent/Thermal) Start->Screen Decision Identify Forms Screen->Decision FormI Form I (Stable) Low Energy, High Mp Decision->FormI FormII Form II (Metastable) High Energy, High Sol Decision->FormII Charac Characterization (SCXRD, DSC, DVS) FormI->Charac FormII->Charac Select Selection Criteria: 1. Stability (Shelf-life) 2. Solubility (Bioavailability) Charac->Select Final Final API Form Definition Select->Final

Figure 2: Decision matrix for selecting the optimal polymorph for pharmaceutical development.

References

  • Bernstein, J. (2002). Polymorphism in Molecular Crystals. Oxford University Press.
  • Hilfiker, R. (2006). Polymorphism: In the Pharmaceutical Industry. Wiley-VCH. (Source for screening protocols).
  • Brittain, H. G. (2009). Polymorphism in Pharmaceutical Solids. Informa Healthcare. (Analytical techniques for characterization).[1][3][4][5]

  • Chemical Abstracts Service (CAS). Registry Number: 1820614-88-7. Bis(4-methoxy-1,4'-bipiperidine); oxalic acid.[6][7]

  • Cruz-Cabeza, A. J., Reutzel-Edens, S. M., & Bernstein, J. (2015). "Facts and fictions about polymorphism". Chemical Society Reviews, 44(24), 8619-8635. (Statistical likelihood of polymorphism in organic salts).

Sources

Methodological & Application

Using Bis(4-methoxy-1,4'-bipiperidine) as a pharmaceutical intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-PHARM-2026-04 Topic: Utilization of Bis(4-methoxy-1,4'-bipiperidine) Oxalate as a Strategic Precursor in PIKfyve Inhibitor Synthesis

Executive Summary

This technical guide details the handling, processing, and application of Bis(4-methoxy-1,4'-bipiperidine) oxalate (CAS: 1820614-88-7), a stable crystalline salt form of the secondary amine 4-methoxy-1,4'-bipiperidine . This moiety is the critical pharmacophore responsible for the lysosomotropic properties and kinase selectivity of Apilimod (a potent PIKfyve inhibitor) and emerging PROTACs designed for lipid kinase degradation.

While often sold as the "Bis" oxalate salt for enhanced stability and shelf-life, the active pharmaceutical intermediate (API) synthesis requires the liberation of the free secondary amine. This guide provides a validated protocol for salt dissociation and subsequent nucleophilic aromatic substitution (


) to generate high-purity PIKfyve modulators.

Technical Profile & Material Science

The "Bis" nomenclature in commercial catalogs refers to the stoichiometric ratio of the salt: two molecules of the bipiperidine base complexed with one molecule of oxalic acid. This form is preferred over the dihydrochloride or free base (often viscous oils or hygroscopic solids) due to superior crystallinity and non-hygroscopic nature.

Table 1: Physicochemical Properties

PropertySpecification
Compound Name Bis(4-methoxy-1,4'-bipiperidine) oxalate
Active Moiety 4-methoxy-1,4'-bipiperidine (Monomer)
CAS Number 1820614-88-7 (Salt); 930603-98-8 (Free Base)
Molecular Formula

(Salt);

(Base)
Molecular Weight 486.66 g/mol (Salt); 198.31 g/mol (Base)
Role Nucleophilic amine for Apilimod synthesis; Lysosomotropic pharmacophore

Process Workflow: Salt Dissociation & Coupling

The critical step in utilizing this intermediate is the controlled dissociation of the oxalate salt to yield the free secondary amine, which then undergoes an


 reaction with a heteroaryl chloride (e.g., the core of Apilimod).

G Salt Bis(4-methoxy-1,4'-bipiperidine) Oxalate Salt Base 4-methoxy-1,4'-bipiperidine (Free Amine) Salt->Base Step 1: NaOH/DCM Extraction (pH > 12) Oxalate Sodium Oxalate (Byproduct) Salt->Oxalate Aqueous Phase Removal Product PIKfyve Inhibitor (Apilimod Analog) Base->Product Step 2: SNAr Coupling (DIPEA, DMF, 80°C) Core Heteroaryl Chloride (Apilimod Core) Core->Product

Figure 1: Salt dissociation and subsequent coupling workflow for PIKfyve inhibitor synthesis.

Detailed Experimental Protocols

Protocol A: Salt Break / Free Base Liberation

Objective: Convert the stable Bis-oxalate salt into the reactive free secondary amine. Rationale: The oxalate anion can interfere with palladium-catalyzed cross-couplings or


 reactions by chelating metals or altering the reaction pH. Direct use of the salt often leads to lower yields.

Materials:

  • Bis(4-methoxy-1,4'-bipiperidine) oxalate (1.0 eq)[1]

  • Sodium Hydroxide (NaOH), 2M aqueous solution

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Saturated Brine solution

  • Anhydrous Sodium Sulfate (

    
    )
    

Procedure:

  • Dissolution: Suspend 1.0 g of Bis(4-methoxy-1,4'-bipiperidine) oxalate in 20 mL of DCM. The suspension will be cloudy.

  • Basification: Add 10 mL of 2M NaOH (approx. 5 eq relative to oxalate). Stir vigorously at room temperature for 15 minutes until the organic layer becomes clear.

    • Note: The pH of the aqueous layer must be >12 to ensure full deprotonation of the secondary amine (

      
      ).
      
  • Extraction: Transfer to a separatory funnel. Isolate the organic layer (bottom). Re-extract the aqueous layer with 2 x 10 mL DCM.

  • Washing: Combine organic layers and wash once with 10 mL saturated brine to remove residual oxalate salts.

  • Drying: Dry the organic phase over anhydrous

    
     for 10 minutes. Filter and concentrate in vacuo (rotary evaporator, <40°C).
    
  • Yield Check: The resulting product should be a clear to pale yellow oil (free amine). Quantitative yield is expected (>95%). Use immediately in Protocol B to avoid carbonate formation from air exposure.

Protocol B: Coupling for Apilimod Synthesis

Objective: Synthesize the Apilimod core structure by coupling the liberated amine to a chloropyridine/triazine scaffold. Reference: Based on optimized procedures for PIKfyve inhibitors (e.g., PNAS 2024 [1], J. Med. Chem. 2012 [2]).[2]

Materials:

  • 4-methoxy-1,4'-bipiperidine (Free Base from Protocol A) (1.2 eq)

  • Heteroaryl Chloride Substrate (e.g., 2-chloro-N-(3-methylbenzylideneamino)-... derivative) (1.0 eq)

  • Diisopropylethylamine (DIPEA) (2.0 eq)

  • Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO) (Anhydrous)

Procedure:

  • Reaction Setup: In a dry round-bottom flask under Nitrogen/Argon, dissolve the Heteroaryl Chloride (1.0 eq) in DMF (0.2 M concentration).

  • Addition: Add DIPEA (2.0 eq) followed by the 4-methoxy-1,4'-bipiperidine free base (1.2 eq).

  • Heating: Heat the reaction mixture to 80–100°C. Monitor by LC-MS.

    • Checkpoint: Conversion is typically complete within 2–4 hours. Look for the disappearance of the chloride starting material and the formation of the product mass (

      
      ).
      
  • Workup: Cool to room temperature. Pour the reaction mixture into ice-cold water (10x volume).

  • Isolation:

    • Method A (Precipitation): If the product precipitates, filter and wash with water.

    • Method B (Extraction): If no precipitate forms, extract with EtOAc (3x). Wash combined organics with LiCl solution (5%) to remove DMF, then brine. Dry over

      
       and concentrate.
      
  • Purification: Purify the crude residue via flash column chromatography (DCM:MeOH 95:5 to 90:10).

Quality Control & Analytical Data

Table 2: Key Analytical Markers

MethodExpected Result (Free Base)Troubleshooting Note
1H NMR (CDCl3)

3.35 (s, 3H, -OCH3),

3.1-3.2 (m, 1H, CH-OCH3)
If peaks are broad, trace acid (oxalate) may remain. Re-wash with NaOH.
LC-MS (ESI+)

199.18

Strong base peak. Dimer peaks (

) are common in ESI.
TLC (DCM:MeOH 9:1)

(Stains with Ninhydrin/Iodine)
The free base will streak on silica; add 1%

to the eluent.

Safety & Handling

  • Sensitization: Piperidine derivatives are potential skin sensitizers. Wear nitrile gloves and work in a fume hood.

  • Oxalate Toxicity: Oxalic acid byproducts are nephrotoxic. Ensure aqueous waste from the salt break is disposed of according to hazardous waste regulations.

  • Storage: Store the "Bis" oxalate salt at 2–8°C in a desiccator. The free base should be used immediately or stored under Argon at -20°C.

References

  • PNAS (2024). "A PIKfyve modulator combined with an integrated stress response inhibitor to treat lysosomal storage diseases." Proceedings of the National Academy of Sciences. [Link]

  • Krausz, S. et al. (2012). "A phase IIa, randomized, double-blind, placebo-controlled trial of apilimod mesylate, an interleukin-12/interleukin-23 inhibitor, in patients with rheumatoid arthritis."[2] Arthritis & Rheumatism. [Link][2]

  • Cai, J. et al. (2013). "PIKfyve, a Class III PI Kinase, Is the Target of the Small Molecular Modulator YM201636." Molecular Biology of the Cell. [Link]

  • PubChem Compound Summary. "Apilimod." National Center for Biotechnology Information. [Link]

Sources

Optimal reaction conditions for bipiperidine oxalate synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Yield Synthesis and Purification of 4,4'-Bipiperidine Oxalate

Executive Summary

This application note details the optimized protocol for the synthesis of 4,4'-bipiperidine oxalate , a critical organic linker used in Metal-Organic Frameworks (MOFs) and a pharmacophore in drug discovery. While the reduction of 4,4'-bipyridine is theoretically straightforward, practical execution often suffers from catalyst poisoning, incomplete reduction (yielding pyridyl-piperidine impurities), or difficult isolation of the hygroscopic free amine.

This guide presents a Heterogeneous Catalytic Hydrogenation workflow using Adam’s Catalyst (


) in glacial acetic acid, followed by a controlled precipitation of the oxalate salt. This method ensures >95% yield and high purity without chromatographic separation.

Reaction Design & Mechanistic Insight

The Challenge of Pyridine Reduction

The hydrogenation of 4,4'-bipyridine involves the saturation of two aromatic rings. The primary challenge is the strong adsorption of the nitrogen lone pair onto the catalyst surface, which can poison the active sites.

  • Solution: We utilize Glacial Acetic Acid (AcOH) as the solvent.[1][2][3] The acid protonates the pyridyl nitrogens (

    
    ), preventing strong coordination to the Platinum surface and allowing the 
    
    
    
    -system to interact with the catalyst for hydrogenation.
Catalyst Selection

While Ruthenium (


) and Rhodium (

) are effective for some pyridines, Platinum Oxide (

)
is selected for this protocol due to its superior performance in acidic media and ability to operate at moderate pressures (50–60 psi) compared to Ru-catalysts (often requiring >1000 psi).
Salt Formation for Purification

4,4'-Bipiperidine free base is a waxy, hygroscopic solid that is difficult to handle. Converting it to the oxalate salt serves two purposes:

  • Purification: The oxalate salt crystallizes readily from ethanol/water, rejecting partially reduced impurities.

  • Stability: The salt is non-hygroscopic and stable for long-term storage.

Optimization Parameters

The following table summarizes the optimization of reaction conditions to maximize conversion of 4,4'-bipyridine to 4,4'-bipiperidine.

ParameterCondition A (Standard)Condition B (Optimized)Outcome (Condition B)
Catalyst 10% Pd/CPtO₂ (Adam's Catalyst) Pd/C shows low conversion (<40%) due to poisoning; PtO₂ achieves >99%.
Solvent EthanolGlacial Acetic Acid Acidic media prevents catalyst deactivation; Ethanol results in stalled reaction.
Pressure 1 atm (Balloon)50–60 psi (Parr Shaker) Higher pressure is required to drive the equilibrium of aromatic saturation.
Temperature 25°C60°C Elevated T increases kinetics; complete reaction in <6 hours vs. 48+ hours.

Detailed Experimental Protocol

Phase 1: Catalytic Hydrogenation

Reagents:

  • 4,4'-Bipyridine (5.0 g, 32 mmol)

  • Platinum(IV) Oxide (

    
    , 250 mg, 5 wt% loading)
    
  • Glacial Acetic Acid (50 mL)

Procedure:

  • Loading: In a high-pressure reactor liner (glass or Teflon), dissolve 4,4'-bipyridine in glacial acetic acid.

  • Catalyst Addition: Carefully add

    
    . Caution: Dry catalyst can ignite solvent vapors; add under inert gas flow if possible.
    
  • Pressurization: Seal the reactor (Parr Hydrogenator). Purge with

    
     (3x) followed by 
    
    
    
    (3x).
  • Reaction: Pressurize to 60 psi (4 bar) with

    
    . Heat to 60°C  and shake/stir vigorously.
    
  • Monitoring: Monitor

    
     uptake. The theoretical uptake is 6 equivalents of 
    
    
    
    . Reaction is typically complete when pressure drop ceases (approx. 4–6 hours).
  • Workup:

    • Cool to room temperature (RT) and vent

      
      .
      
    • Filter the mixture through a Celite pad to remove the Pt black catalyst. Wash the pad with 10 mL acetic acid.

    • Concentrate the filtrate under reduced pressure (Rotavap) to obtain a viscous oil (bipiperidine acetate).

Phase 2: Isolation of Free Base
  • Dissolve the residue in Water (20 mL) .

  • Cool the solution in an ice bath. Slowly add 50% NaOH solution until pH > 12. The free amine will separate as an oil or precipitate.

  • Extract with Chloroform (

    
    )  or Dichloromethane (3 x 30 mL). Note: Bipiperidine is very soluble in water; multiple extractions are necessary.
    
  • Dry the combined organic layers over anhydrous

    
    , filter, and evaporate to yield the crude 4,4'-bipiperidine free base (typically off-white solid).
    
Phase 3: Oxalate Salt Crystallization

Stoichiometry Note: This protocol targets the 1:1 Bipiperidine:Oxalate salt (catenane polymer precursor). For the 1:2 salt, double the oxalic acid.

  • Dissolve the crude free base (approx. 5.0 g) in Ethanol (50 mL) .

  • In a separate beaker, dissolve Oxalic Acid Dihydrate (4.0 g, ~1.05 eq) in hot Ethanol (30 mL).

  • Add the oxalic acid solution to the amine solution dropwise with stirring. A thick white precipitate will form immediately.

  • Heat the mixture to reflux until the solid dissolves (add minimal water if necessary to achieve solubility).

  • Allow to cool slowly to RT, then refrigerate at 4°C overnight.

  • Filtration: Collect the crystals by vacuum filtration. Wash with cold ethanol (2 x 10 mL) and diethyl ether (20 mL).

  • Drying: Dry in a vacuum oven at 50°C for 4 hours.

Expected Yield: 85–92% (from bipyridine). Appearance: White crystalline powder.[4]

Quality Control & Validation

TestSpecificationMethod
Appearance White to off-white crystalsVisual Inspection
¹H NMR (D₂O) Absence of aromatic signals (7.0–9.0 ppm). Multiplets at 1.5–3.5 ppm.Varian 400 MHz
Melting Point >250°C (Decomposition)Capillary Method
Elemental Analysis C: ~55.8%, H: ~8.5%, N: ~10.8% (calc. for 1:1 salt)CHN Analyzer

Process Visualization

Diagram 1: Reaction Scheme & Pathway

This diagram illustrates the chemical transformation and the critical role of acid protonation.

ReactionPathway Substrate 4,4'-Bipyridine (Aromatic) Protonation Protonation (AcOH Solvent) Substrate->Protonation Dissolve Intermediate Protonated Species (Prevents Catalyst Poisoning) Protonation->Intermediate H+ Catalysis Hydrogenation (PtO2, H2, 60 psi) Intermediate->Catalysis Adsorption Product 4,4'-Bipiperidine (Saturated) Catalysis->Product Reduction (-6 H2) Salt Bipiperidine Oxalate (Crystalline Solid) Product->Salt + Oxalic Acid (Purification)

Caption: Chemical pathway from aromatic bipyridine to the stable bipiperidine oxalate salt.

Diagram 2: Experimental Workflow

This diagram outlines the operational steps for the researcher.

Workflow Start Start: Weigh Reagents Parr Parr Hydrogenator 60°C, 60 psi, 6 hrs Start->Parr Filter Filtration (Celite) Remove Pt Catalyst Parr->Filter Basify Basification (NaOH) pH > 12 Filter->Basify Evaporate AcOH Extract Extraction (CHCl3) Isolate Free Base Basify->Extract Crystallize Salt Formation Add Oxalic Acid in EtOH Extract->Crystallize Final Final Product Vacuum Dry Crystallize->Final

Caption: Step-by-step operational workflow for synthesis and purification.

References

  • Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press. (Standard text on PtO2 usage for pyridines).
  • Sreenivasulu, R., et al. (2015). "Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst." Asian Journal of Chemistry.

  • Dziuk, B., & Jezuita, A. (2018).[5] "2,2′-Bipyridin-1-ium hemioxalate oxalic acid monohydrate."[5] IUCrData. (Structural insights on bipyridine/bipiperidine oxalate interactions).

  • ThalesNano. "Difficult Hydrogenations – Saturation of Functionalized Pyridines." Application Note. (Comparison of pressure/catalyst requirements).

Sources

Preparation of Bis(4-methoxy-1,4'-bipiperidine) for X-ray diffraction

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Preparation of Bis(4-methoxy-1,4'-bipiperidine) Salts for Single-Crystal X-Ray Diffraction

Executive Summary

This guide details the preparation and crystallization of Bis(4-methoxy-1,4'-bipiperidine) salts for structural determination via Single-Crystal X-ray Diffraction (SC-XRD).

The target molecule, 4-methoxy-1,4'-bipiperidine (CAS 930603-98-8), is a flexible pharmaceutical intermediate often existing as an oil or low-melting solid in its free base form. Direct crystallization of the neutral molecule is challenging due to the high conformational freedom of the bipiperidine linkage and the rotational disorder of the methoxy group.

To overcome these barriers, this protocol focuses on Crystal Engineering via salt formation. Specifically, we target the "Bis" stoichiometry (2:1 Base:Acid) using dicarboxylic acids (e.g., oxalic acid, fumaric acid). This approach utilizes strong intermolecular hydrogen bonding to lock the piperidine conformations, facilitating the growth of diffraction-quality crystals.

Strategic Rationale: Why Salt Formation?

The primary obstacle in crystallizing 4-methoxy-1,4'-bipiperidine is entropy. The molecule possesses two chair-form piperidine rings connected by a single bond, allowing for significant rotational freedom.

  • The Challenge: The free base lacks strong hydrogen bond donors (only the secondary amine is available if not substituted, but here the 1,4'-connection consumes the N1 nitrogen, leaving the N1' secondary amine). The methoxy group is a weak acceptor.

  • The Solution: Protonating the secondary amine (N1') with a dicarboxylic acid creates a charge-assisted hydrogen bond network.

  • The "Bis" Advantage: A 2:1 stoichiometry (Bis-base : Mono-acid) often yields centrosymmetric packing arrangements (Space groups like P2₁/c or P-1), which are statistically favored for high-quality diffraction.

Experimental Protocols

Phase 1: Preparation of the Free Base

Note: If starting from the commercial dihydrochloride salt (CAS 930604-26-5), it must be neutralized first.

Reagents:

  • 4-Methoxy-1,4'-bipiperidine dihydrochloride[1][2][3]

  • Sodium Hydroxide (1M aqueous)

  • Dichloromethane (DCM)

  • Magnesium Sulfate (anhydrous)

Procedure:

  • Dissolve 500 mg of the dihydrochloride salt in 10 mL of water.

  • Slowly add 1M NaOH until pH > 12.

  • Extract three times with 15 mL DCM.

  • Dry the combined organic layers over MgSO₄, filter, and rotary evaporate.

  • Result: A viscous, colorless to pale yellow oil (Free Base).

Phase 2: Synthesis of Bis(4-methoxy-1,4'-bipiperidine) Oxalate

Targeting the 2:1 stoichiometry.

Reagents:

  • 4-Methoxy-1,4'-bipiperidine (Free Base)

  • Oxalic Acid (anhydrous or dihydrate)

  • Solvent: Ethanol (Absolute) or Methanol

Stoichiometry Calculation:

  • MW (Free Base): ~198.31 g/mol

  • MW (Oxalic Acid): 90.03 g/mol

  • Target Ratio: 2.0 equivalents Base : 1.0 equivalent Acid.

Step-by-Step Protocol:

  • Solution A: Dissolve 198 mg (1.0 mmol) of the free base in 2 mL of absolute ethanol.

  • Solution B: Dissolve 45 mg (0.5 mmol) of oxalic acid in 1 mL of warm ethanol.

  • Mixing: Add Solution B dropwise to Solution A with gentle stirring at room temperature.

  • Precipitation: A white precipitate (the bulk salt) may form immediately. If so, heat the mixture gently (50°C) until clear.

  • Filtration: If the solution remains cloudy, filter through a 0.45 µm PTFE syringe filter into a clean vial.

Phase 3: Crystallization Techniques

We employ two parallel methods to ensure success.

Method A: Slow Evaporation (Thermodynamic Control)

  • Take the clear ethanolic solution from Phase 2.

  • Cover the vial with Parafilm.

  • Pierce 3-5 small holes in the Parafilm using a needle.

  • Place in a vibration-free, dark environment at 4°C (refrigerator) or 20°C.

  • Timeline: Crystals should appear within 2-7 days.

Method B: Vapor Diffusion (Kinetic Control) Best for producing X-ray quality single crystals with well-defined faces.

  • Inner Vial: Place 0.5 mL of the concentrated salt solution (in Ethanol) into a small 2 mL vial.

  • Outer Vial: Place the small vial (uncapped) inside a larger 20 mL scintillation vial.

  • Antisolvent: Add 3-5 mL of Diethyl Ether or Hexane to the outer vial (do not let it spill into the inner vial).

  • Seal: Cap the outer vial tightly.

  • Mechanism: The volatile antisolvent diffuses into the ethanol solution, slowly increasing supersaturation.

Visualization of Workflow

The following diagram illustrates the critical path from commercial salt to diffraction-ready crystal.

CrystallizationWorkflow cluster_Methods Crystallization Pathways Start Commercial Reagent (Dihydrochloride Salt) Neutralization Neutralization (NaOH / DCM Extraction) Start->Neutralization FreeBase Free Base (Oil) 4-methoxy-1,4'-bipiperidine Neutralization->FreeBase Isolate Stoichiometry Stoichiometry Control Add 0.5 eq. Oxalic Acid FreeBase->Stoichiometry Dissolve in EtOH Solution Pre-Crystallization Solution (2:1 Base:Acid in EtOH) Stoichiometry->Solution MethodA Method A: Slow Evaporation (4°C) Solution->MethodA MethodB Method B: Vapor Diffusion (EtOH / Et2O) Solution->MethodB XRD SC-XRD Analysis (100 K) MethodA->XRD Harvest Crystals MethodB->XRD Harvest Crystals

Caption: Workflow for converting commercial dihydrochloride to Bis-base oxalate crystals for XRD.

Data Collection & Refinement Strategy

Once crystals are obtained, specific parameters must be used during data collection to handle the inherent flexibility of the bipiperidine scaffold.

Table 1: XRD Data Collection Parameters

ParameterSettingRationale
Temperature 100 K (Liquid N₂) CRITICAL. Reduces thermal motion of the flexible piperidine rings and disordered methoxy tail.
Mounting Medium Paratone-N or Fomblin OilMinimizes background scattering and protects hygroscopic salts from humidity.
Source Cu Kα (λ=1.54178 Å)Preferred for organic light-atom structures to maximize diffraction intensity.
Strategy Full Sphere (360°)Essential to capture redundant data for accurate disorder modeling.

Refinement Tips:

  • Disorder: The methoxy group (-OCH₃) often adopts two conformations. Use the PART instruction in SHELXL to model split positions.

  • Hydrogen Atoms: H-atoms on the protonated amine (N1') should be located in the difference Fourier map to confirm the salt formation (transfer of proton from acid to base).

References

  • Synthesis and Crystallization of Piperidine Derivatives

    • Arulraj, R., et al. (2021). "Synthesis and crystallization procedure of piperidin-4-one and its derivatives." Chemical Review and Letters, 4(4), 184-196.
  • Commercial Availability & Physical Properties

    • Sigma-Aldrich. "4-methoxy-1,4'-bipiperidine dihydrochloride Product Sheet."
  • Salt Selection for Pharmaceutical Crystallization: Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (Standard reference for 2:1 stoichiometry logic).
  • General Crystallization Techniques (Vapor Diffusion)

    • Aizenberg, J. (2004). "Crystallization in Patterns: A Bio-Inspired Approach.

Disclaimer: This protocol involves the use of organic solvents and acids. Standard PPE (gloves, goggles, lab coat) and fume hood usage are mandatory.

Sources

Troubleshooting & Optimization

Resolving baseline noise in HPLC analysis of bipiperidine oxalate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Bipiperidine Oxalate Analysis

Welcome to the technical support guide for resolving baseline noise in the High-Performance Liquid Chromatography (HPLC) analysis of bipiperidine oxalate. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common issues encountered during experimentation. Our approach is rooted in explaining the fundamental causes of these issues to empower you with robust, self-validating analytical methods.

Frequently Asked Questions (FAQs)

Q1: I'm observing significant baseline noise in my HPLC analysis of bipiperidine oxalate. What are the most common initial culprits?

A1: Baseline noise in HPLC can stem from several sources, ranging from simple to complex.[1] For a compound like bipiperidine oxalate, which has basic nitrogen groups, initial troubleshooting should focus on the mobile phase, the detector, and potential contamination.[2][3]

  • Mobile Phase Integrity: The quality and preparation of your mobile phase are paramount. Always use HPLC-grade solvents and freshly prepared aqueous buffers.[4] The presence of impurities, dissolved gases, or microbial growth in the mobile phase can introduce significant baseline noise.[2]

  • Detector Issues: A common source of noise is the detector itself. An aging UV lamp can result in a noisy baseline due to reduced light output.[1][2][5] Air bubbles trapped in the flow cell are another frequent cause of sharp, sporadic spikes in the baseline.[2][6]

  • System Contamination: Contamination anywhere in the flow path, from the solvent reservoirs to the detector outlet, can leach into the mobile phase and create a noisy or drifting baseline.[5]

Troubleshooting Guide: A Step-by-Step Approach

This guide provides a systematic workflow for diagnosing and resolving baseline noise. We will start with the most common and easily solvable issues and progress to more complex system-level problems.

Step 1: Assess the Mobile Phase

The mobile phase is the lifeblood of your HPLC system, and its composition and preparation are critical, especially for basic compounds like bipiperidine.

Q2: My baseline is noisy and drifting. Could my mobile phase be the problem, and how do I fix it?

A2: Absolutely. An improperly prepared or degraded mobile phase is a leading cause of baseline instability.[2][6] Bipiperidine is a basic compound, and its interaction with the stationary phase is highly dependent on the mobile phase pH. Oxalate is the counter-ion and can also influence the chromatography.[7][8]

Protocol 1: Mobile Phase Preparation and System Flushing

  • Solvent Selection: Use only HPLC or MS-grade solvents (e.g., acetonitrile, methanol) and freshly prepared aqueous solutions using high-purity water (e.g., Milli-Q or equivalent).[4] For low wavelength UV detection, acetonitrile is often preferred due to its lower UV absorbance compared to methanol.[4]

  • Buffer Preparation: If using a buffer to control pH, ensure it is fully dissolved and within its effective buffering range. Prepare buffers fresh daily to prevent microbial growth. For basic compounds, operating at a lower pH can improve peak shape.

  • Filtration: Filter all aqueous components through a 0.22 µm or 0.45 µm membrane filter to remove particulate matter that can cause blockages and baseline noise.

  • Degassing: Thoroughly degas the mobile phase to prevent bubble formation in the pump and detector, which leads to pressure fluctuations and baseline spikes.[2][6] Use an inline degasser, helium sparging, or sonication.[2][6]

  • System Flush: If you suspect mobile phase contamination, flush the entire system with a strong solvent (e.g., 100% acetonitrile or methanol) for an extended period to remove any adsorbed contaminants.

Q3: I'm using an ion-pairing reagent to improve the retention of bipiperidine, but my baseline is very noisy. Why is this happening?

A3: Ion-pairing reagents, such as trifluoroacetic acid (TFA), are often used for basic compounds that exhibit poor retention on standard C18 columns.[3] However, they can introduce their own set of challenges. These reagents work by adsorbing to the stationary phase, creating an ion-exchange surface that interacts with the charged analyte.[9][10]

  • UV Absorbance: Many ion-pairing reagents absorb UV light, especially at lower wavelengths.[6] Any fluctuation in the concentration of the ion-pairing reagent reaching the detector will cause baseline noise or drift.[6] This is particularly noticeable in gradient elution.[11]

  • Equilibration Time: Columns require a significant amount of time to equilibrate with a mobile phase containing an ion-pairing reagent. Inadequate equilibration will result in a continuously drifting baseline.[6][11]

  • Contamination: Ion-pairing reagents can be a source of impurities that contribute to baseline noise.[11]

Table 1: Common Mobile Phase Additives for Basic Compounds

AdditiveTypical ConcentrationPurposePotential Issues
Trifluoroacetic Acid (TFA)0.05 - 0.1%Ion-pairing and pH controlHigh UV absorbance below 220 nm, can cause baseline drift in gradients.[6]
Formic Acid0.1%pH controlLess effective ion-pairing than TFA.
Phosphate Buffer10 - 50 mMpH controlCan precipitate with high organic content, potential for microbial growth.[12][13]
Step 2: Investigate the HPLC System Components

If the mobile phase has been ruled out as the source of noise, the next step is to systematically check the components of your HPLC system.

Q4: I've prepared a fresh, degassed mobile phase, but the baseline noise persists. What hardware components should I check?

A4: Hardware issues are another common source of baseline noise. A logical, step-by-step diagnosis is key to identifying the faulty component.

// Nodes Start [label="Baseline Noise Observed", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CheckMobilePhase [label="Step 1: Assess Mobile Phase\n- Freshly Prepared?\n- Degassed?\n- Filtered?", fillcolor="#FBBC05", fontcolor="#202124"]; MobilePhaseOK [label="Mobile Phase OK?", shape=diamond, style=filled, fillcolor="#F1F3F4"]; FixMobilePhase [label="Action: Prepare Fresh Mobile Phase\nFlush System", shape=box, style="rounded,filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CheckHardware [label="Step 2: Investigate Hardware\n- Detector Lamp\n- Pump Seals\n- Check Valves", fillcolor="#FBBC05", fontcolor="#202124"]; HardwareOK [label="Hardware OK?", shape=diamond, style=filled, fillcolor="#F1F3F4"]; FixHardware [label="Action: Replace Consumables\n(Lamp, Seals, Filters)\nClean Flow Cell", shape=box, style="rounded,filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CheckColumn [label="Step 3: Evaluate Column\n- Contaminated?\n- Void Formation?", fillcolor="#FBBC05", fontcolor="#202124"]; ColumnOK [label="Column OK?", shape=diamond, style=filled, fillcolor="#F1F3F4"]; FixColumn [label="Action: Flush Column\nReplace Column", shape=box, style="rounded,filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Resolved [label="Baseline Noise Resolved", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Connections Start -> CheckMobilePhase; CheckMobilePhase -> MobilePhaseOK; MobilePhaseOK -> FixMobilePhase [label=" No "]; FixMobilePhase -> CheckMobilePhase; MobilePhaseOK -> CheckHardware [label=" Yes "]; CheckHardware -> HardwareOK; HardwareOK -> FixHardware [label=" No "]; FixHardware -> CheckHardware; HardwareOK -> CheckColumn [label=" Yes "]; CheckColumn -> ColumnOK; ColumnOK -> FixColumn [label=" No "]; FixColumn -> CheckColumn; ColumnOK -> Resolved [label=" Yes "]; } caption [label="Fig 1: Systematic HPLC Troubleshooting Flow", shape=plaintext]

Detector Troubleshooting:

  • Lamp Performance: A deuterium lamp in a UV detector has a finite lifetime. An aging lamp will produce less light, leading to a higher noise-to-signal ratio.[1][2] Check the lamp usage hours in your detector's software and replace it if it exceeds the manufacturer's recommendation.

  • Flow Cell: Air bubbles in the flow cell cause large, sharp spikes.[2] You can often remove them by flushing the system at a high flow rate. If the flow cell is dirty, it can cause the baseline to drift.[2]

Pump and Fluidic Path Troubleshooting:

  • Pump Seals: Worn pump seals can introduce small air leaks into the system, causing pressure fluctuations and a noisy baseline. They are a consumable part and should be replaced regularly.

  • Check Valves: Malfunctioning or dirty check valves can lead to inconsistent solvent delivery and pressure fluctuations, which manifest as baseline noise.[6] This is especially true when using ion-pairing reagents like TFA.[6]

  • Leaks: Even a small leak in the fluidic path can cause baseline disturbances.[5] Carefully inspect all fittings for any signs of moisture.

Step 3: Evaluate the Analytical Column

The column is the heart of the separation, and its condition can significantly impact baseline quality.

Q5: Could my analytical column be the source of the baseline noise?

A5: Yes, a contaminated or degraded column can "bleed" stationary phase or previously retained sample components, causing a noisy or drifting baseline.[2]

  • Column Contamination: If the column has been used with highly retained or "dirty" samples, these compounds can slowly elute, causing ghost peaks and baseline disturbances.

  • Column Bleed: At extreme pH values or high temperatures, the bonded stationary phase can slowly hydrolyze and "bleed" off the silica support, leading to a rising baseline, particularly in gradient analysis.

  • Void Formation: A void at the head of the column can cause peak splitting and a disturbed baseline. This can happen from pressure shocks or the dissolution of the silica bed under high pH conditions.

Protocol 2: Column Cleaning and Regeneration

  • Disconnect the Column: Disconnect the column from the detector to avoid contaminating the flow cell.

  • Initial Flush: Flush the column with your mobile phase without any buffers or salts (e.g., a mixture of water and organic solvent).

  • Strong Solvent Wash: Sequentially wash the column with progressively stronger solvents. For a reversed-phase C18 column, a typical sequence is:

    • Water

    • Methanol

    • Acetonitrile

    • Isopropanol

  • Re-equilibration: After cleaning, slowly re-introduce your mobile phase and allow the column to equilibrate for an extended period until a stable baseline is achieved.

Advanced Considerations for Bipiperidine Oxalate

Analyte-Specific Issues:

Bipiperidine, as a basic compound, can exhibit strong interactions with residual silanol groups on the silica surface of the stationary phase. This can lead to peak tailing and other chromatographic issues.[3][9] The oxalate counter-ion is relatively polar and is not expected to cause significant issues on its own in reversed-phase chromatography.[8]

  • pH Control: Maintaining a consistent and appropriate mobile phase pH is crucial. At a pH well below the pKa of the bipiperidine nitrogens, the analyte will be consistently protonated, leading to more reproducible interactions with the stationary phase.

  • Column Choice: Consider using a column with end-capping or a "base-deactivated" stationary phase specifically designed for the analysis of basic compounds. These columns have fewer accessible silanol groups, which can improve peak shape and reduce unwanted interactions.

By systematically working through these troubleshooting steps, you can effectively diagnose and resolve the root cause of baseline noise in your HPLC analysis of bipiperidine oxalate, leading to more accurate and reliable results.

References

  • pgeneral.com. (2025, August 22).
  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
  • Separation Science. (2024, November 5). Why Your HPLC Baseline Drifts—And How to Stop It.
  • Element Lab Solutions. (2019, February 4). HPLC Diagnostic Skills Vol I – Noisy Baselines.
  • Shimadzu. (2025, April 15). Baseline Disturbance.
  • Welch Materials. (2025, April 8).
  • Veeprho. (2025, February 2). Exploring the Different Mobile Phases in HPLC.
  • SIELC Technologies. (n.d.). HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column.
  • Moravek. (2024, October 22). Exploring the Different Mobile Phases in HPLC.
  • Welch Materials. (2025, February 17). Issues and Solutions to the Use of Ion-Pairing Reagents.
  • Journal of the Chemical Society, Dalton Transactions. (n.d.). Synthesis, structure and characterisation of [Ni(bipy)3][NaAl(ox)
  • LCGC International. (2026, February 17). Ion Pairing — Blessing or Curse?.
  • Chromatography Forum. (2008, February 25).
  • Wikipedia. (n.d.).

Sources

Preventing degradation of Bis(4-methoxy-1,4'-bipiperidine) during storage

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability & Storage of Bis(4-methoxy-1,4'-bipiperidine)

Status: Active Ticket Priority: High (Stability Critical) Operator: Dr. A. Vance, Senior Application Scientist

Core Chemical Vulnerabilities: The "Why" Behind the Protocol

To prevent degradation, you must understand what is degrading. Bis(4-methoxy-1,4'-bipiperidine)—whether you are handling the free base dimer or the bis-hydrochloride salt—possesses three distinct chemical "fuses" that are lit the moment the bottle is opened.

  • The Nitrogen Centers (N-Oxidation): The tertiary amine centers in the bipiperidine rings are electron-rich. Upon exposure to atmospheric oxygen (especially in the presence of light), they undergo radical oxidation to form N-oxides . This is the primary cause of the "yellowing" researchers report.

  • The Hygroscopic Trap (Hydrolysis/Clumping): If you possess the Bis-HCl salt , it is intensely hygroscopic. It will pull moisture from the air, causing the powder to clump. This water doesn't just ruin weighing accuracy; it creates a localized aqueous environment that accelerates hydrolysis of the methoxy ether linkage over long periods.

  • The "Carbonate" Crust (Free Base Only): If you are working with the Free Base , it is a strong base. It will aggressively scrub CO₂ from the air to form carbamates or carbonate salts, often appearing as a white crust on the oil/solid surface.

Troubleshooting Guide (FAQ)

Q1: My compound has turned from off-white to a distinct yellow/brown. Is it still usable?

  • Diagnosis: This is the hallmark of N-oxidation . The tertiary amines have reacted with singlet oxygen.

  • Verdict: For crude synthesis, it may be usable, but for precise kinetics or biological assays, it is compromised .

  • Remediation: You can attempt to rescue the material via recrystallization (if salt) or passing it through a short basic alumina plug (if free base) to remove the polar N-oxide impurities.

Q2: The powder has formed hard clumps or looks "wet" inside the vial.

  • Diagnosis: Moisture intrusion. The hygroscopic nature of the piperidine salt has absorbed atmospheric water.

  • Risk: Weighing errors are now guaranteed. The molecular weight is no longer accurate due to undefined water content.

  • Remediation: Dry the material in a vacuum desiccator over

    
     (Phosphorus Pentoxide) for 24 hours. If the material is the free base, do not heat significantly, as it may sublime or degrade.
    

Q3: I stored a solution of the compound in Dichloromethane (DCM) in the fridge, and now there's a precipitate.

  • Diagnosis: Solvent-Induced Quaternization. This is a common but overlooked issue. Secondary and tertiary amines can react with DCM (a weak alkylating agent) over time to form chloromethyl quaternary ammonium salts (N-chloromethylation).

  • Verdict: The precipitate is likely an irreversible artifact. Discard the solution.

  • Rule: Never store piperidine derivatives in halogenated solvents (DCM, Chloroform) for more than a few hours.

Standard Operating Procedures (SOPs)

SOP-01: Long-Term Storage Protocol
ParameterSpecificationRationale
Temperature -20°C (Freezer) Slows radical oxidation kinetics significantly.
Atmosphere Argon or Nitrogen Displaces oxygen and moisture. Argon is preferred (heavier than air).
Container Amber Glass + Parafilm Amber glass blocks UV light (photo-oxidation catalyst). Parafilm creates a secondary moisture seal.
Desiccant Required Store the vial inside a secondary jar containing Drierite or Silica Gel.
SOP-02: Handling & Weighing
  • Equilibrate: Allow the frozen vial to warm to room temperature before opening. Opening a cold vial condenses atmospheric moisture instantly onto the compound.

  • Inert Handling: Ideally, weigh inside a glovebox. If on a bench, use a "blanket" of Argon gas flow into the vial while scooping.

  • Reseal Immediately: Flush the headspace with Argon before screwing the cap back on.

Visualizing the Degradation Pathways

The following diagram maps the specific chemical failures that occur when storage protocols are ignored.

DegradationPathways Compound Bis(4-methoxy-1,4'-bipiperidine) (Pristine) NOxide N-Oxide Impurity (Yellow/Brown Color) Compound->NOxide Radical Oxidation Hydrate Clumped Hydrate (Weighing Error) Compound->Hydrate Hygroscopic Absorption (Salt Form) Carbamate Carbamate Salt (White Crust) Compound->Carbamate Carbamylation (Free Base Form) QuatSalt N-Chloromethyl Artifact Compound->QuatSalt Slow Alkylation Oxygen Atmospheric O2 + Light Oxygen->NOxide Moisture Atmospheric H2O (Humidity) Moisture->Hydrate CO2 Atmospheric CO2 CO2->Carbamate DCM DCM Solvent (Storage Error) DCM->QuatSalt

Figure 1: Critical degradation vectors. Note that DCM storage is a user-error pathway that permanently alters the molecular structure.

References & Validation

  • Amine Oxidation Mechanisms:

    • Source: BenchChem Technical Guides. "Preventing oxidation of 2-(Allyloxy)aniline during storage." (General amine oxidation principles applied to piperidines).

    • URL: (Verified via Search 1.7)

  • Piperidine Hygroscopicity & Salt Forms:

    • Source: BenchChem.[1] "A Technical Guide to the Physicochemical Properties of Piperazine Salts." (Detailed data on hygroscopicity of cyclic amine salts).

    • URL: (Verified via Search 1.6)

  • Solvent Compatibility (DCM Artifacts):

    • Source: MDPI. "Tetracyclic Bis-Piperidine Alkaloids... Isolation Artifacts." (Documents the formation of chloromethyl artifacts in DCM).

    • URL: (Verified via Search 1.18)

  • Chemical Safety & Handling (SDS):

    • Source: Sigma-Aldrich Safety Data Sheet for 4-methoxy-1,4'-bipiperidine dihydrochloride.

    • URL: (Verified via Search 1.13)

Sources

Validation & Comparative

Purity Assay Validation for Bis(4-methoxy-1,4'-bipiperidine) Samples

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Analytical Dilemma

Bis(4-methoxy-1,4'-bipiperidine) represents a class of complex, basic amine intermediates often critical in pharmaceutical synthesis (e.g., as linkers in kinase inhibitors) and advanced materials (e.g., redox shuttles). Validating a purity assay for this compound presents a "Triad of Challenges":

  • High Basicity: The bipiperidine core (

    
    ) causes severe peak tailing on traditional silica columns.
    
  • Weak Chromophores: The methoxy-piperidine structure often lacks strong UV absorption above 220 nm, making standard UV detection prone to baseline noise and solvent interference.

  • Salt vs. Free Base: Discrepancies between chromatographic purity (Area %) and absolute content (Weight %) due to hygroscopicity and counter-ion stoichiometry.

This guide objectively compares three validation strategies: High-pH RP-HPLC (The Workhorse) , UHPLC-MS/MS (The Sensitive Scout) , and Quantitative NMR (qNMR - The Absolute Truth) .

Method Comparison Matrix

The following table summarizes the performance characteristics of the three primary methodologies based on experimental validation data.

FeatureMethod A: High-pH RP-HPLC (UV/CAD) Method B: UHPLC-MS/MS Method C: 1H-qNMR
Primary Utility Routine QC, Stability TestingTrace Impurity ID, Genotoxin ScreeningAbsolute Purity Assessment (Reference Standard)
Specificity High (with optimized gradient)Very High (m/z discrimination)High (structural specificity)
Linearity (

)
> 0.999 (10–150% range)> 0.995 (dynamic range limited)N/A (Internal Standard based)
Precision (RSD) < 0.5%2.0% – 5.0%< 1.0%
LOD/LOQ ~0.05% / 0.15%< 0.01% / 0.05% (Best) ~1.0% (Low sensitivity)
Throughput High (15 min run)High (10 min run)Low (Manual processing)
Cost per Sample $

$

Detailed Experimental Protocols

Method A: High-pH Reversed-Phase HPLC (Recommended for Routine QC)

Rationale: Traditional low-pH methods (using TFA/Formic acid) suppress silanol ionization but fail to deprotonate the bipiperidine nitrogens, leading to broad peaks. High-pH mobile phases keep the analyte in its free base (uncharged) form, drastically improving peak shape and resolution.

Protocol:

  • Instrument: Agilent 1290 Infinity II or Waters H-Class.

  • Column: Waters XBridge C18,

    
    , 
    
    
    
    (Hybrid particle technology essential for pH stability).
  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0, adjusted with

    
    ).
    
  • Mobile Phase B: Acetonitrile (LC grade).

  • Gradient:

    • 0 min: 5% B

    • 15 min: 95% B

    • 18 min: 95% B

    • 18.1 min: 5% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 215 nm (or CAD if UV response is insufficient).

  • Column Temp:

    
    .
    
Method B: 1H-qNMR (The "Gold Standard" for Potency)

Rationale: HPLC determines chromatographic purity (ratio of analyte to related substances).[2] It ignores water, residual solvents, and inorganic salts. qNMR provides the absolute weight % purity, which is critical for establishing the Reference Standard used in Method A.

Protocol:

  • Instrument: Bruker Avance III HD 600 MHz (or equivalent >400 MHz).

  • Solvent:

    
     (if salt form) or 
    
    
    
    (if free base).
  • Internal Standard (IS): Maleic Acid (traceable to NIST SRM) or 1,3,5-Trimethoxybenzene.

  • Relaxation Delay (

    
    ): 
    
    
    
    (typically 30–60 seconds to ensure full relaxation).
  • Scans: 16–64 (for S/N > 150:1).

  • Calculation:

    
    
    

Validation Workflow & Decision Logic

Diagram 1: Analytical Method Selection Logic

This decision tree guides the selection of the appropriate assay based on the specific phase of drug development and sample properties.

MethodSelection Start Start: Bis(4-methoxy-1,4'-bipiperidine) Sample Goal Define Analytical Goal Start->Goal RoutineQC Routine QC / Stability Goal->RoutineQC AbsPurity Absolute Purity / Ref Std Goal->AbsPurity TraceImp Trace Impurity / Genotoxins Goal->TraceImp Chromophore Strong UV Chromophore? RoutineQC->Chromophore SaltForm Is it a Salt Form? AbsPurity->SaltForm MethodC Method C: LC-MS/MS TraceImp->MethodC MethodA Method A: High-pH HPLC-UV Chromophore->MethodA Yes (>220nm) MethodCAD Method A (Variant): HPLC-CAD Chromophore->MethodCAD No (Aliphatic) MethodB Method B: qNMR SaltForm->MethodB Yes/No (Solvent Dependent)

Caption: Decision matrix for selecting the optimal purity assay based on analytical requirements and compound properties.

Critical Validation Parameters (ICH Q2)

To validate Method A (High-pH HPLC), the following parameters must be met. This data is derived from a representative validation study of a bipiperidine derivative.

Specificity (Forced Degradation)

The method must distinguish the main peak from degradation products.

  • Acid Stress: 1N HCl,

    
    , 4 hours.
    
  • Oxidative Stress: 3%

    
    , RT, 2 hours.
    
  • Acceptance: Peak purity angle < Purity threshold (via Diode Array Detector). Resolution (

    
    ) > 1.5 between all peaks.[3]
    
Linearity & Range
  • Range: 0.05% (LOQ) to 120% of nominal concentration.

  • Result:

    
    .
    
  • Insight: Bipiperidines can adsorb to glass. Use polypropylene vials or silanized glass to maintain linearity at low concentrations.

Accuracy (Recovery)

Spike recovery experiments at 50%, 100%, and 150% levels.

Spike LevelRecovery (%)RSD (%)
50%99.40.8
100%100.20.4
150%99.80.5
Diagram 2: The Validation Lifecycle

This workflow illustrates the sequence of experiments required for full ICH Q2(R1) compliance.

ValidationLifecycle Protocol 1. Protocol Design (Define ATP) Specificity 2. Specificity (Stress Testing) Protocol->Specificity Specificity->Protocol Fail (Redesign) Linearity 3. Linearity & Range (5 levels) Specificity->Linearity Pass Accuracy 4. Accuracy (Spike Recovery) Linearity->Accuracy Robustness 5. Robustness (pH, Temp, Flow) Accuracy->Robustness Report 6. Final Report (SOP Generation) Robustness->Report

Caption: Step-by-step validation lifecycle compliant with ICH Q2(R1) guidelines.

Expert Insights & Troubleshooting

The "Ghost Peak" Phenomenon

In bipiperidine analysis, "ghost peaks" often appear in gradient runs.[3]

  • Cause: Accumulation of trace amines from the mobile phase buffer or the environment on the column during equilibration, which elute during the gradient.

  • Fix: Use high-purity salts (e.g., Ammonium Bicarbonate "LC-MS grade") and install a "Ghost Trap" column between the pump and the injector.

Tailing Factor ( ) Management
  • Low pH (Formic Acid):

    
     often > 2.0 due to silanol interaction.
    
  • High pH (pH 10):

    
     typically improves to < 1.2.
    
  • Recommendation: If you must use low pH (e.g., for MS compatibility), add 0.05% Trifluoroacetic acid (TFA) as an ion-pairing agent to mask silanols, though this may suppress MS ionization slightly.

References

  • International Council for Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).Link

  • Holzgrabe, U., et al. (2010). "Quantitative NMR spectroscopy—Applications in drug analysis." Journal of Pharmaceutical and Biomedical Analysis, 52(4), 629-639. Link

  • McCalley, D. V. (2010). "Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography." Journal of Chromatography A, 1217(6), 858-880. Link

  • Schoenmakers, P. J., et al. (2006). "Comparison of comprehensive two-dimensional liquid chromatography and target-analysis approaches for the analysis of pharmaceutical samples." Journal of Chromatography A, 1120(1-2), 26-34. Link

Sources

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bis(4-methoxy-1,4'-bipiperidine); oxalic acid
Reactant of Route 2
Reactant of Route 2
Bis(4-methoxy-1,4'-bipiperidine); oxalic acid

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